![molecular formula C15H10F4O2 B1471299 (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone CAS No. 113674-87-6](/img/structure/B1471299.png)
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone
説明
“(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone”, also known as TFMP, is a compound that belongs to the ketone family1. It has a molecular formula of C15H10F4O2 and a molecular weight of 298.23 g/mol1.
Synthesis Analysis
The synthesis of TFMP is not explicitly mentioned in the search results. However, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions, which may include various types of condensation reactions, substitutions, and other organic chemistry transformations.Molecular Structure Analysis
The molecular structure of TFMP is not directly provided in the search results. However, similar compounds often have complex structures that can be analyzed using techniques such as X-ray crystallography2. The structure is likely to feature aromatic rings due to the presence of phenyl groups, and the trifluoroethoxy group would introduce elements of polarity.Chemical Reactions Analysis
The specific chemical reactions involving TFMP are not detailed in the search results. However, as a ketone, TFMP could potentially undergo a variety of reactions, including nucleophilic addition, reduction, oxidation, and condensation reactions.Physical And Chemical Properties Analysis
The specific physical and chemical properties of TFMP are not provided in the search results. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule.科学的研究の応用
Analytical Techniques
The compound has been studied in the context of analytical chemistry, particularly for the separation and analysis of its degradation products. For example, El-Sherbiny et al. (2005) developed methods using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) to separate flunarizine hydrochloride and its degradation products, including compounds structurally related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone. These techniques are significant for the quality control of pharmaceuticals, ensuring the purity and efficacy of medications El-Sherbiny et al., 2005.
Radiotracer Development
The compound and its derivatives have been explored for their potential in radiotracer development, particularly for imaging serotonin 5-HT2A receptors using SPECT. Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, in mice, showing its potential for brain imaging. This research contributes to the development of diagnostic tools for neurological disorders Blanckaert et al., 2007.
Material Science
In the field of material science, derivatives of (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone have been used to enhance the properties of polymers. Kim et al. (2008) synthesized sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for the development of proton exchange membranes with high proton conductivity, which are critical components of fuel cells Kim et al., 2008.
Organic Synthesis and Photophysics
Woydziak et al. (2012) reported on the synthesis of fluorinated benzophenones, including structures related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone, to enhance the photostability and spectroscopic properties of fluorophores. This research has implications for the development of fluorescent probes and materials with improved optical properties Woydziak et al., 2012.
Antitubercular Compound Synthesis
Bisht et al. (2010) explored derivatives of (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone for their antitubercular activities, contributing to the search for new treatments against tuberculosis. This research demonstrates the potential pharmaceutical applications of compounds related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone Bisht et al., 2010.
Safety And Hazards
The safety and hazards associated with TFMP are not specified in the search results. However, like all chemicals, safe handling practices should be followed to minimize exposure and potential harm. Safety Data Sheets (SDS) provide important information about the hazards of a chemical and are a useful resource3.
将来の方向性
The future directions for research and development involving TFMP are not specified in the search results. However, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies4. TFMP, with its complex structure, could potentially be explored in this context.
特性
IUPAC Name |
(4-fluorophenyl)-[4-(2,2,2-trifluoroethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-1-10(2-6-12)14(20)11-3-7-13(8-4-11)21-9-15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCDDCDSHSWYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
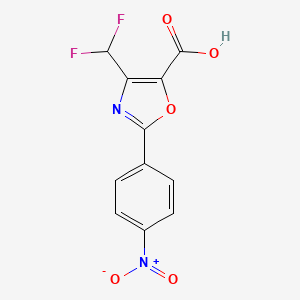
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
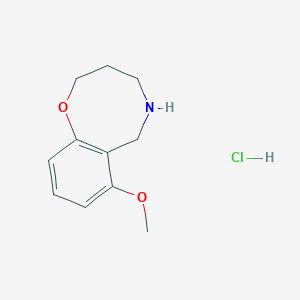
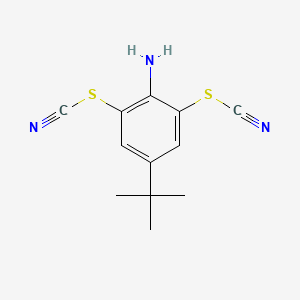
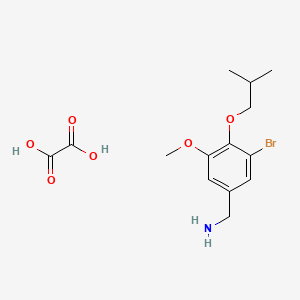
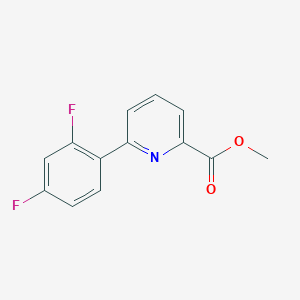
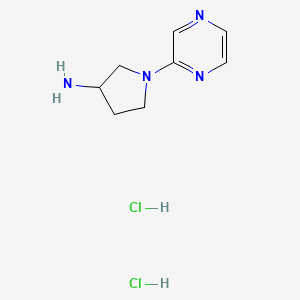
![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)
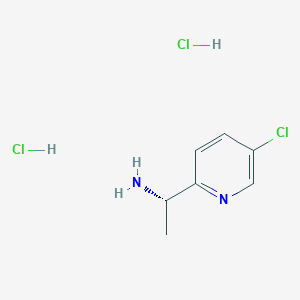
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
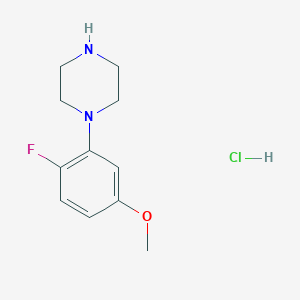
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)